

In-depth Guide to Tos-aminoxy-Boc-PEG4-Tos: Properties and Structure

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Compound of Interest

Compound Name: *Tos-aminoxy-Boc-PEG4-Tos*

Cat. No.: *B609675*

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This technical guide provides a detailed overview of the chemical properties of **Tos-aminoxy-Boc-PEG4-Tos**, a heterobifunctional PROTAC linker used extensively in chemical biology and drug development for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

The compound name "**Tos-aminoxy-Boc-PEG4-Tos**" suggests a complex structure. Based on supplier information, the scientifically accurate name is N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos.[1] This chemical is a polyethylene glycol (PEG) linker that incorporates tosyl, Boc, and aminoxy functional groups.[1] The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine, allowing for subsequent reactions after its removal.[1] The integrated PEG linker enhances the compound's aqueous solubility.[1]

The key quantitative data for this molecule are summarized in the table below.

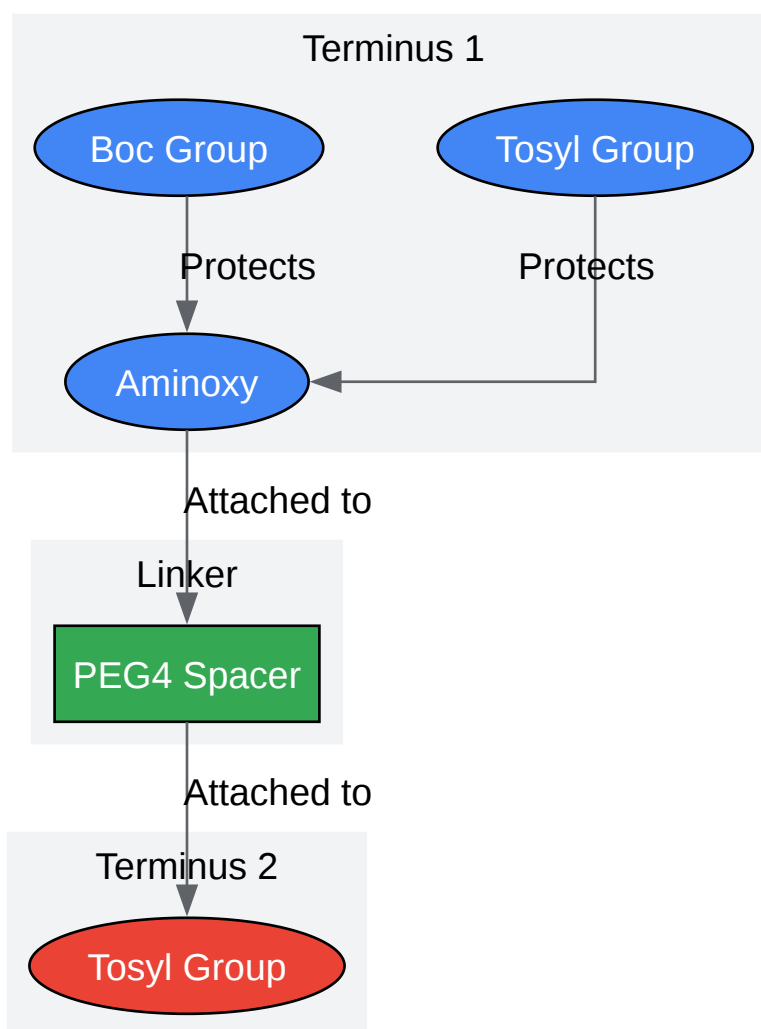
Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₉ NO ₁₁ S ₂	[1][2]
Molecular Weight	617.7 g/mol (or 617.73 g/mol)	[1][2]
CAS Number	1817735-42-4	[1][2]

It is important to distinguish this compound from a related, yet different, molecule often named t-Boc-Aminooxy-PEG4-Tos. The latter has a molecular formula of $C_{20}H_{33}NO_9S$ and a molecular weight of approximately 463.6 g/mol .^{[3][4][5][6][7]} This highlights the importance of precise nomenclature in chemical synthesis.

Structural Elucidation

The structure of N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos is defined by a central tetraethylene glycol (PEG4) core. One terminus of the PEG chain is functionalized with a tosylated hydroxyl group (a tosylate). The other terminus is linked to an aminoxy group (-O-NH₂) where the nitrogen atom is protected by both a Boc group and a tosyl group.

To clarify the relationship between the constituent parts of the molecule, the following diagram illustrates its logical structure.



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Logical structure of N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos.

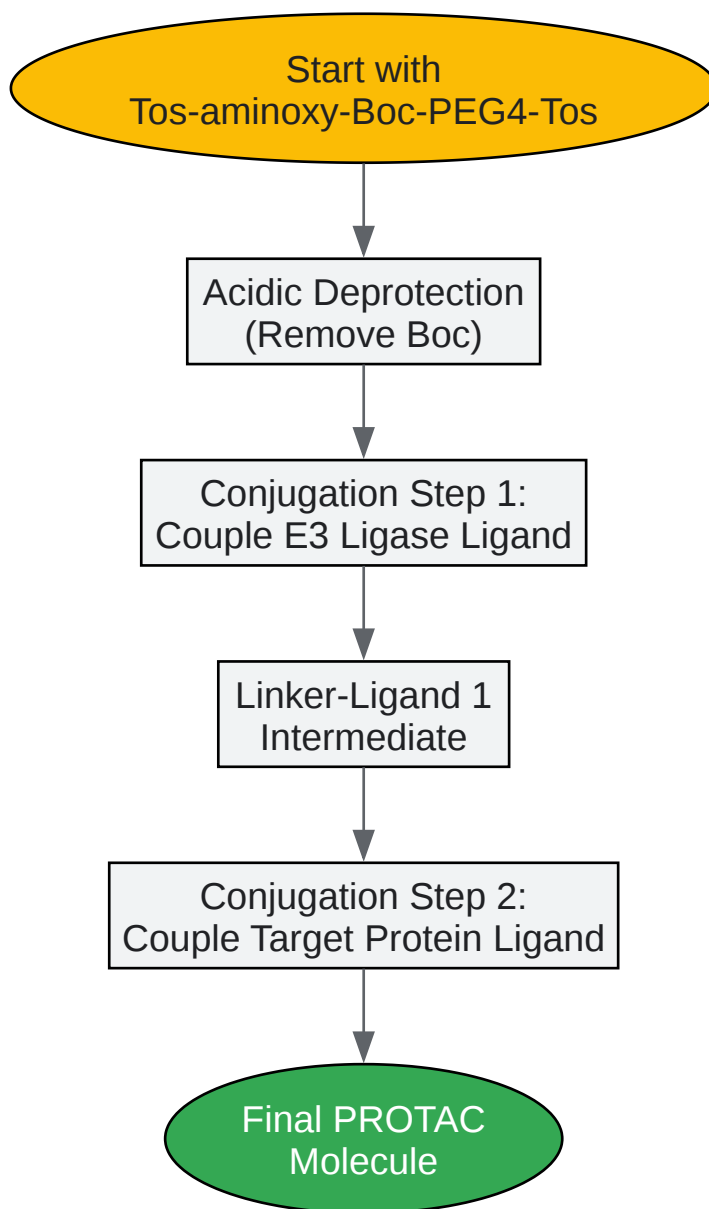
Experimental Protocols

Detailed experimental protocols for the use of **Tos-aminoxy-Boc-PEG4-Tos** are specific to the synthesis of a particular PROTAC and are beyond the scope of this general guide. However, a general workflow for its application in PROTAC synthesis is outlined below. This typically involves:

- Deprotection: Removal of the Boc group under acidic conditions to expose the amine.

- Conjugation: Reaction of the newly freed amine or the terminal tosyl group with a corresponding ligand for either the target protein or an E3 ubiquitin ligase.

The specific reaction conditions (e.g., solvent, temperature, catalysts) would be determined by the chemical nature of the ligands being conjugated.



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General workflow for PROTAC synthesis using the linker.

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